molecular formula C14H16ClFN2O3 B13390227 5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one

5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B13390227
M. Wt: 314.74 g/mol
InChI Key: IZNZPAMEUUTJRA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C14H16ClFN2O3 and its molecular weight is 314.74 g/mol. The purity is usually 95%.
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Biological Activity

5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one, also known by its CAS number 496031-57-3, is a compound of significant interest due to its potential biological activities, particularly in the realm of antibacterial properties and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16ClFN2O3
Molecular Weight314.74 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point482.7 ± 45.0 °C at 760 mmHg
Flash Point245.7 ± 28.7 °C

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to the active sites of specific enzymes, thereby preventing their catalytic activity. This characteristic makes it a candidate for various therapeutic applications, particularly in combating bacterial infections.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, which is crucial for the development of new antibiotics. It has been compared with other oxazolidinone derivatives, showing promising results against Gram-positive bacteria, including strains resistant to conventional treatments.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has demonstrated significant potency in inhibiting key enzymes involved in bacterial metabolism and virulence factors. For instance:

  • Inhibition of Ribosomal Protein Synthesis : As a member of the oxazolidinone class, it interferes with protein synthesis by binding to the bacterial ribosome.
  • Targeting Specific Enzymes : Studies have shown that it can inhibit enzymes such as 15-lipoxygenase , which is implicated in inflammatory responses and various diseases.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an effective treatment option.
  • Animal Models : In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced bacterial load and improved survival rates in subjects infected with resistant strains of bacteria.

Chemical Reactions Analysis

Nucleophilic Substitution with Potassium Phthalimide

This reaction replaces the chloromethyl group with a phthalimide-protected amine, forming a critical intermediate for further derivatization.

Reaction Conditions Details Source
Reagents Potassium phthalimide, dimethylformamide (DMF) or acetonitrile
Temperature Reflux (e.g., DMF: 153°C; acetonitrile: 82°C)
Time 2–10 hours (optimal: 3–7 hours)
Product (5R)-5-(Phthalimidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces chloride. DMF enhances reactivity by stabilizing the transition state through polar aprotic effects .

Deprotection of Phthalimide Intermediate

The phthalimide group is hydrolyzed to yield a primary amine, enabling further functionalization.

Reaction Conditions Details Source
Reagents Hydrazine hydrate or aqueous methylamine
Solvent Methanol or ethanol
Temperature 25–80°C
Product (5R)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

Key Observation :
Hydrazine cleavage avoids racemization, preserving the (R)-configuration critical for bioactivity .

Acylation of Aminomethyl Intermediate

The primary amine undergoes acylation to form derivatives such as Linezolid.

Reaction Conditions Details Source
Reagents Acetic anhydride or acetyl chloride
Solvent Dichloromethane or ethyl acetate
Base Triethylamine or pyridine
Product (S)-N-[[(5S)-3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl]acetamide (Linezolid)

Yield and Purity :
Linezolid is obtained in >90% yield with high enantiomeric excess (ee >99%) .

Salt Formation

The aminomethyl intermediate forms pharmaceutically acceptable salts for improved stability.

Acid Used Product Source
Hydrochloric acid (HCl)(5R)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone hydrochloride
Methanesulfonic acidCorresponding mesylate salt

Applications :
Salts enhance solubility and crystallinity, facilitating formulation .

Cyclization via CO₂ Atmosphere

A one-pot synthesis leverages CO₂ to minimize racemization during cyclization.

Reaction Conditions Details Source
Reagents CO₂, inorganic/organic base (e.g., K₂CO₃, triethylamine)
Temperature 20–100°C
Key Advantage Avoids racemization without requiring chiral catalysts

Critical Analysis of Methodologies

  • Efficiency : The one-pot CO₂ method reduces steps but requires precise gas handling.

  • Stereochemical Integrity : Hydrazine-mediated deprotection and SN2 mechanisms preserve the (R)-configuration.

  • Scalability : DMF and acetonitrile are industrially viable solvents .

This compound’s reactivity profile underscores its versatility in synthesizing chiral oxazolidinones, with applications spanning antibiotic development to enantioselective catalysis.

Properties

IUPAC Name

5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3/c15-8-11-9-18(14(19)21-11)10-1-2-13(12(16)7-10)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZPAMEUUTJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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